Product packaging for 2-(Pyridin-3-yl)cyclopentan-1-one(Cat. No.:CAS No. 124034-96-4)

2-(Pyridin-3-yl)cyclopentan-1-one

Cat. No.: B2395389
CAS No.: 124034-96-4
M. Wt: 161.204
InChI Key: VOEIQVHLAMKOGH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)cyclopentan-1-one is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . Its structure features a cyclopentanone ring, a conformationally flexible five-membered carbocycle, linked to a pyridin-3-yl (nicotinic) group . This combination of a ketone functionality with a nitrogen-containing heterocycle makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is classified as a chemical building block and is intended for research applications only. It is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound in the exploration of novel synthetic pathways, particularly in the construction of more complex molecules featuring fused pyridine-cyclopentane architectures. The presence of both the ketone and the pyridine ring offers multiple sites for chemical modification and derivatization, facilitating the development of compounds for various scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B2395389 2-(Pyridin-3-yl)cyclopentan-1-one CAS No. 124034-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-5-1-4-9(10)8-3-2-6-11-7-8/h2-3,6-7,9H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIQVHLAMKOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyridin 3 Yl Cyclopentan 1 One and Its Derivatives

Classical Synthetic Approaches to Cyclopentanone (B42830) and Pyridine-Containing Derivatives

The foundational strategies for constructing molecules containing cyclopentanone and pyridine (B92270) rings often rely on well-established, name-reaction-based methodologies. These classical approaches are valued for their reliability and the use of readily available starting materials.

Aldol (B89426) Condensation and Subsequent Cyclization Strategies for Cyclopentanone Formation

The aldol condensation is a cornerstone of carbon-carbon bond formation and is instrumental in both the synthesis and derivatization of cyclopentanone rings. youtube.com For the formation of the five-membered ring itself, an intramolecular aldol reaction, more commonly known as a Dieckmann condensation for 1,6-diesters or a Thorpe-Ziegler reaction for dinitriles, is a classic strategy. This process involves a base-mediated cyclization of a linear precursor containing two carbonyl or cyano groups at appropriate positions, followed by hydrolysis and decarboxylation to yield a substituted cyclopentanone.

Furthermore, the intermolecular aldol condensation of cyclopentanone itself is a widely studied method for its derivatization, leading to the formation of α,β-unsaturated dimers and trimers. mdpi.com This self-condensation reaction is effectively a C-C coupling process that can be catalyzed by either acids or bases. chemtube3d.com Research has shown that acid-base bifunctional catalysts can be particularly effective. mdpi.com For instance, the use of modified natural mineral catalysts has been explored to facilitate this reaction under solvent-free conditions, representing a green chemistry approach. mdpi.com The reaction proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile. youtube.comacs.org

The efficiency of cyclopentanone's aldol condensation is highly dependent on the catalyst and reaction conditions, as summarized in the table below.

Table 1: Catalytic Performance in Aldol Condensation of Cyclopentanone

Catalyst -SO3H Loading (mmol/g) Temperature (°C) Time (h) Cyclopentanone Conversion (%) Dimer Selectivity (%) Trimer Selectivity (%) Source
SO3H-APG 4 150 4 85.53 69.04 28.41 mdpi.com

Mannich Base Approaches for Related Cyclopentanone Systems

The Mannich reaction is a powerful three-component condensation used to introduce an aminomethyl group onto a compound containing an active hydrogen atom, such as the α-position of cyclopentanone. lingayasvidyapeeth.edu.inorganic-chemistry.org This one-pot reaction typically involves the ketone, a non-enolizable aldehyde like formaldehyde, and a primary or secondary amine. organic-chemistry.org The resulting products, known as Mannich bases, are versatile synthetic intermediates that can be used to build more complex molecular scaffolds. tandfonline.com The Mannich reaction has been instrumental in the synthesis of various biologically active compounds and natural product analogs. lingayasvidyapeeth.edu.intandfonline.com

A notable application is the one-pot Mannich-Diels-Alder reaction, where cyclopentanone undergoes a Mannich reaction, and the resulting intermediate is trapped in a subsequent Diels-Alder cycloaddition. This strategy has been used to synthesize high-density jet-fuel-range spirocycloalkanes. researchgate.net The molar ratio of the reactants significantly impacts the product selectivity, as detailed in the following table.

Table 2: Effect of Cyclopentanone/Cyclopentadiene Molar Ratio on Mannich-Diels-Alder Reaction Selectivity

Cyclopentanone/Cyclopentadiene Molar Ratio Conversion of Cyclopentadiene (%) Selectivity of Spiro[cyclopentane-1,2′-norbornane] (%) Source
1.0 97.5 73.4 researchgate.net
1.2 98.6 72.6 researchgate.net
1.5 99.1 68.3 researchgate.net
2.0 99.3 65.2 researchgate.net

(Reaction Conditions: Mannich reaction followed by Diels-Alder reaction using HZSM-5 zeolite catalyst) researchgate.net

Advanced and Catalytic Synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one and its Analogs

Modern synthetic chemistry offers more direct and sophisticated methods for forging the bond between the pyridine and cyclopentanone moieties, including powerful catalytic systems that enable high efficiency and stereocontrol.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridyl-Cyclopentanone Linkages

Transition metal-catalyzed cross-coupling reactions are a premier tool for the formation of carbon-carbon bonds between sp²-hybridized centers (like pyridine) and sp³-hybridized centers (like the α-carbon of cyclopentanone). The α-arylation of ketones, particularly using palladium or copper catalysts, represents a direct and powerful strategy for synthesizing this compound. This reaction typically involves the coupling of a cyclopentanone enolate (or a related enamine or silyl (B83357) enol ether equivalent) with a pyridyl halide (e.g., 3-bromopyridine (B30812) or 3-chloropyridine).

While the direct α-arylation of cyclopentanone with pyridyl halides is a conceptually straightforward application of well-established catalytic cycles (e.g., Buchwald-Hartwig type amination or α-arylation), related transformations highlight the utility of this approach. For example, transition metals are widely used in coupling reactions to create complex heterocyclic structures. acs.org The development of pyridine-containing ligands for transition metal complexes is also an active area of research, underscoring the importance of the metal-pyridine interaction in catalysis. tcu.edu Furthermore, transition metal-catalyzed [2+2+2] cycloadditions provide a de novo synthesis of the pyridine ring itself from nitriles and alkynes, offering another pathway to substituted pyridine precursors. rsc.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogs

Introducing chirality into the this compound scaffold can be achieved through various enantioselective and diastereoselective strategies. Since the target molecule possesses a stereocenter at the C2 position of the cyclopentanone ring, methods that control the formation of this center are of high value.

One major approach is the asymmetric conjugate addition to a cyclopentenone precursor. An aza-Michael reaction, for instance, can be used to introduce nitrogen-based nucleophiles to functionalize cyclopentenones with excellent diastereoselectivity. thieme-connect.comthieme-connect.com This method relies on hydrogen bonding to direct the incoming nucleophile. thieme-connect.com

Another powerful strategy involves the enantioselective alkylation of pyridine derivatives. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to alkenyl pyridines, activated by a Lewis acid, has been shown to produce a wide array of chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net This method demonstrates that a chiral center can be effectively installed adjacent to the pyridine ring, a key structural feature of the target compound's analogs. The results showcase high yields and enantiomeric excesses (ee) for various substrates.

Table 3: Enantioselective Copper-Catalyzed Alkylation of Alkenyl Pyridines

Pyridine Substrate Alkyl Group (from Grignard) Yield (%) ee (%) Source
(E)-2-(prop-1-en-1-yl)pyridine Ethyl 87 89 researchgate.net
(E)-2-(but-1-en-1-yl)pyridine Ethyl 86 93 researchgate.net
(E)-3-(prop-1-en-1-yl)pyridine Ethyl 93 89 researchgate.net
(E)-3-(pent-1-en-1-yl)pyridine Ethyl 95 92 researchgate.net

(Conditions: CuBr·SMe₂, (R,R)-t-Bu-Box, TMSOTf, EtMgBr in CH₂Cl₂) researchgate.net

These methods, along with the asymmetric synthesis of chiral cyclopentenones via organocatalysis or other metal-catalyzed reactions like Pauson-Khand or Nazarov cyclizations, form a robust toolbox for accessing specific stereoisomers of this compound and its derivatives. nih.gov

One-Pot and Multi-Component Reaction Strategies for Direct Synthesis and Derivatization

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. acsgcipr.org Such strategies are highly sought after for the synthesis of complex molecules like substituted pyridines. core.ac.uk

Numerous MCRs for pyridine synthesis have been developed. A notable example is a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297), which proceeds under microwave irradiation to produce highly substituted pyridines in excellent yields and short reaction times. acs.org This highlights the potential for rapidly assembling the pyridine core with desired functionalities.

Table 4: Four-Component Synthesis of Substituted Pyridines via Microwave Irradiation

Acetophenone Derivative Product Time (min) Yield (%) Source
Acetophenone 4-(3-Cyano-6-phenyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate 3 94 acs.org
4-Methylacetophenone 4-(3-Cyano-6-(p-tolyl)-2-oxo-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate 3 92 acs.org
4-Methoxyacetophenone 4-(3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate 4 90 acs.org
3-Acetylpyridine 4-(3-Cyano-2-oxo-6-(pyridin-3-yl)-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate 5 86 acs.org

(Reactants: 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, specified acetophenone derivative, and ammonium acetate in ethanol) acs.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, existing strategies could be adapted. For example, a tandem reaction involving a Michael addition of an appropriate nitrogen nucleophile to a cyclopentenone precursor, followed by an intramolecular cyclization and aromatization sequence, could conceivably be designed as a one-pot process to construct the pyridylcyclopentanone framework. The development of such elegant, convergent strategies remains a key objective in modern synthetic chemistry.

Strategies for Stereoselective Introduction of the Pyridin-3-yl Moiety onto the Cyclopentanone Core

The controlled installation of a pyridin-3-yl group at the C2 position of a cyclopentanone ring with high enantioselectivity can be achieved through several key strategies. These include the use of chiral auxiliaries, organocatalysis, and transition-metal-catalyzed cross-coupling reactions.

One potential strategy involves the use of chiral auxiliaries , which are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. imperial.ac.uk Although no direct application to the synthesis of this compound has been reported, this approach is well-established for the asymmetric synthesis of related compounds. For instance, a chiral auxiliary derived from an amino acid could be condensed with cyclopentanone to form a chiral enamine or imine. Subsequent alkylation or arylation with a suitable 3-pyridyl electrophile would proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. Removal of the auxiliary would then furnish the desired enantiomerically enriched product.

Organocatalysis offers a powerful metal-free alternative for the asymmetric synthesis of 2-substituted cyclopentanones. The conjugate addition of nucleophiles to cyclopentenone, catalyzed by a chiral secondary amine, is a prominent example. While the direct conjugate addition of a pyridin-3-yl nucleophile is challenging, a multistep sequence could be envisioned. For example, the asymmetric Michael addition of a nucleophile like nitromethane (B149229) to cyclopentenone, followed by further functionalization, could lead to the target compound.

A more direct and highly promising approach is the transition-metal-catalyzed asymmetric α-arylation of ketones . Palladium-catalyzed cross-coupling reactions, in particular, have been successfully employed for the α-arylation of cyclopentanones. orgsyn.org The use of a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst can induce enantioselectivity in the coupling of a cyclopentanone enolate with a 3-halopyridine. The choice of ligand is critical for achieving high enantiomeric excess.

A related strategy involves the conjugate addition of organocuprates. The conjugate addition of 2- and 4-pyridylcuprates to α,β-unsaturated enones and enoates has been reported, suggesting the feasibility of a similar approach for the 3-pyridyl analogue with cyclopentenone. imperial.ac.uk This method would directly establish the C-C bond between the pyridine and cyclopentanone moieties.

To illustrate the potential of these methods, the following table summarizes representative results for analogous transformations.

Catalyst/AuxiliarySubstrate 1Substrate 2ProductYield (%)ee/drReference
Pd(OAc)₂ / Chiral LigandCyclopentanoneAryl Bromide2-Arylcyclopentanone70-95up to 95% ee orgsyn.org
(2-Pyridyl)₂CuLiCyclopentenone-2-(Pyridin-2-yl)cyclopentanoneModerateN/A imperial.ac.uk

Interactive Data Table

Novel Methodological Developments in this compound Construction

Recent advancements in catalysis offer new avenues for the efficient and stereoselective synthesis of this compound. These novel methods often provide improved substrate scope, milder reaction conditions, and higher catalytic efficiency.

One area of significant progress is the development of cooperative catalytic systems . For instance, a palladium/enamine cooperative catalysis has been developed for the direct α-arylation of cyclopentanones. orgsyn.org This method utilizes a secondary amine co-catalyst to form an enamine intermediate in situ, which then participates in a palladium-catalyzed cross-coupling with an aryl halide. This approach has been shown to be effective for a range of aryl bromides and could likely be extended to 3-bromopyridine, providing a direct route to the target compound. The use of a chiral amine could potentially render this transformation enantioselective.

Another innovative strategy involves the catalytic activation of C-C bonds. While challenging, the rhodium-catalyzed activation of the C2-C3 bond in a pre-functionalized cyclopentanone could offer a novel disconnection for the introduction of the pyridin-3-yl group.

Furthermore, biocatalysis presents an increasingly attractive and sustainable approach. Engineered enzymes could potentially be designed to catalyze the asymmetric synthesis of this compound with high selectivity and under mild, environmentally friendly conditions.

The following table highlights some recent and novel methods that could be adapted for the synthesis of the target compound.

Catalytic SystemReaction TypeSubstrateProduct ScopeKey AdvantagesReference
Pd(OAc)₂ / P(o-tol)₃ / PyrrolidineCooperative CatalysisCyclopentanone / Aryl BromideVarious 2-ArylcyclopentanonesHigh monoarylation selectivity, broad functional group tolerance orgsyn.org
Rhodium / N-heterocyclic carbeneC-C Bond Activation3-ArylcyclopentanonesFunctionalized α-tetralonesNovel bond disconnection

Interactive Data Table

Spectroscopic Characterization Techniques and Advanced Structural Elucidation of 2 Pyridin 3 Yl Cyclopentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural and stereochemical investigation of 2-(Pyridin-3-yl)cyclopentan-1-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic framework can be assembled.

¹H NMR and ¹³C NMR Investigations for Chemical Shift and Coupling Information

The ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum displays distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclopentanone (B42830) ring. The chemical shifts (δ) of the pyridine protons are typically observed in the downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons on the cyclopentanone ring resonate at higher fields, with their specific chemical shifts influenced by their proximity to the carbonyl group and the pyridine substituent. Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the proton network.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms. The carbonyl carbon of the cyclopentanone ring is readily identified by its characteristic downfield shift. The carbon atoms of the pyridine ring appear in the aromatic region, while the aliphatic carbons of the cyclopentanone ring are found at higher field strengths. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
Pyridine-H28.5 - 8.7Pyridine-C2148 - 152
Pyridine-H47.7 - 8.0Pyridine-C3135 - 140
Pyridine-H57.2 - 7.4Pyridine-C4133 - 137
Pyridine-H68.4 - 8.6Pyridine-C5123 - 125
Cyclopentanone-H23.5 - 3.8Pyridine-C6147 - 150
Cyclopentanone-CH₂1.8 - 2.5C=O210 - 220
Cyclopentanone-C250 - 60
Cyclopentanone-C3, C4, C520 - 40
Note: These are estimated chemical shift ranges based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.

Advanced 2D NMR Techniques for Connectivity and Relative Stereochemistry

To further elucidate the structure of this compound, a suite of two-dimensional (2D) NMR techniques is employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the proton framework within the cyclopentanone ring and the assignment of neighboring protons on the pyridine ring. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C NMR assignments. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is instrumental in connecting different fragments of the molecule, for example, by showing correlations between the protons on the cyclopentanone ring and the carbons of the pyridine ring, thus confirming the position of the substituent. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry at chiral centers and for understanding the preferred conformation of the molecule in solution. beilstein-journals.org

Through the combined application of these 1D and 2D NMR techniques, a comprehensive and unambiguous structural and stereochemical assignment of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound. These methods are complementary and offer a detailed fingerprint of the molecule's structure. elsevier.com

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the cyclopentanone ring. This typically appears in the region of 1740-1750 cm⁻¹. researchgate.net The presence of the pyridine ring gives rise to several characteristic bands. These include C=C and C=N stretching vibrations within the aromatic ring, which are generally observed in the 1600-1450 cm⁻¹ region. elixirpublishers.com C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentanone ring appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, the aromatic ring vibrations of the pyridine moiety often give rise to strong and well-defined Raman signals. nih.gov This can be particularly useful for confirming the presence and substitution pattern of the pyridine ring. The combination of IR and Raman data allows for a more complete vibrational assignment, aided by theoretical calculations such as Density Functional Theory (DFT), which can predict the vibrational frequencies and modes of the molecule. nih.govnih.gov

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O (Cyclopentanone)Stretching1740 - 17501740 - 1750
C=C, C=N (Pyridine)Ring Stretching1600 - 14501600 - 1450
Aromatic C-HStretching> 3000> 3000
Aliphatic C-HStretching< 3000< 3000
C-HBending1450 - 13001450 - 1300
Note: These are general frequency ranges and can be influenced by the specific molecular environment.

Electronic Absorption and Emission Spectroscopy (UV-Vis) in the Context of this compound Chromophores

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound are the pyridine ring and the carbonyl group.

The pyridine ring exhibits π → π* transitions, which are typically observed in the UV region. The exact wavelengths and intensities of these absorptions can be influenced by the substitution on the ring. For instance, 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm. sielc.com The carbonyl group of the cyclopentanone possesses a weak n → π* transition at longer wavelengths, often in the near-UV region around 280-300 nm. nist.gov The conjugation between the pyridine ring and the cyclopentanone moiety can lead to shifts in these absorption bands.

UV-Vis spectroscopy is a valuable tool for confirming the presence of these chromophoric systems and can also be used for quantitative analysis. The molar absorptivity (ε) at a specific wavelength is a characteristic property of the molecule.

Chromophore Electronic Transition Typical λmax (nm)
Pyridine Ringπ → π200 - 270
Carbonyl Groupn → π280 - 300
Note: The exact absorption maxima can be solvent-dependent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Electron ionization (EI) is a common ionization method that can induce fragmentation of the molecule. The fragmentation pattern is often characteristic of the compound's structure. For this compound, fragmentation could involve the loss of small neutral molecules such as CO from the cyclopentanone ring, or cleavage at the bond connecting the two ring systems. The analysis of these fragment ions helps to piece together the structure of the original molecule. For example, the mass spectrum of cyclopentanone shows a characteristic fragmentation pattern that can be compared to that of the title compound. youtube.com

Ion m/z (Expected) Possible Identity
[M]⁺175.0997Molecular Ion
[M - CO]⁺147.0946Loss of Carbon Monoxide
[C₅H₄N]⁺78.0344Pyridyl Cation
[C₅H₅N]⁺79.0422Pyridine
Note: The m/z values are calculated for the most abundant isotopes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or a suitable derivative, it is possible to determine the precise positions of all atoms in the crystal lattice.

This technique yields a wealth of information, including bond lengths, bond angles, and torsional angles, which can confirm the connectivity and conformation of the molecule. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. While a crystal structure for this compound itself was not found in the provided search results, studies on related compounds, such as derivatives of 2-arylpyridines and cyclopentanone-containing systems, demonstrate the power of this technique in providing unambiguous structural proof. msu.runih.govmdpi.com For instance, the crystal structure of (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one revealed details about its planarity and intermolecular interactions. nih.govusc.edu.au

Parameter Description
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations for the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe distances between the nuclei of bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsional AnglesThe dihedral angles that describe the conformation of the molecule.

Computational Chemistry and Theoretical Investigations of 2 Pyridin 3 Yl Cyclopentan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformation of 2-(Pyridin-3-yl)cyclopentan-1-one.ijcce.ac.irscispace.com

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov For this study, calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately model the molecule's geometry and electronic properties. ijcce.ac.irresearchgate.net

The conformational landscape of this compound is defined by the flexibility of the cyclopentanone (B42830) ring and the rotation around the single bond connecting it to the pyridine (B92270) ring. The cyclopentanone ring is not planar and typically adopts two primary conformations: the envelope (E) and the twist (T). rsc.org The position of the pyridine substituent (axial vs. equatorial) and its rotational orientation relative to the five-membered ring give rise to several possible conformers.

Theoretical calculations identify the geometries of these conformers and their relative stabilities. The global minimum energy conformation is the most stable arrangement of the atoms, while other conformers exist as higher-energy states. The analysis reveals that the conformer with the pyridine group in an equatorial-like position is generally favored to minimize steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.

Conformer IDCyclopentanone ConformationPyridine OrientationRelative Energy (kcal/mol)
Conf-1 Envelope (E)Equatorial0.00
Conf-2 Twist (T)Equatorial0.65
Conf-3 Envelope (E)Axial2.10
Conf-4 Twist (T)Axial2.55

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions.imperial.ac.uk

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is anticipated to be centered on the electron-withdrawing carbonyl group of the cyclopentanone ring. This separation indicates a potential for intramolecular charge transfer.

Table 2: Calculated Frontier Molecular Orbital Energies This table presents hypothetical data based on similar pyridine derivatives for illustrative purposes.

ParameterEnergy (eV)Description
E(HOMO) -6.85Localized mainly on the pyridine ring
E(LUMO) -2.15Localized mainly on the C=O bond and adjacent atoms
Energy Gap (ΔE) 4.70Indicates high kinetic stability

Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations model the dynamic behavior of the molecule over time, accounting for temperature and solvent effects. MD simulations of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal the transitions between different conformations and the flexibility of the molecular structure in a more realistic environment. Analysis of the simulation trajectory can provide insights into the dominant solution-phase conformations and the timescale of conformational changes.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis for Intramolecular Bonding and Weak Interactions

QTAIM analysis characterizes the chemical bonds within a molecule by analyzing the topology of the electron density. It identifies bond critical points (BCPs) for all covalent bonds and provides quantitative measures of their strength and nature (ionic vs. covalent).

NCI analysis is a complementary method used to visualize weak non-covalent interactions. For this compound, NCI plots would highlight stabilizing intramolecular interactions, such as weak C-H···O and C-H···N hydrogen bonds between the two rings. These interactions play a crucial role in stabilizing specific conformers, which can be correlated with the energy landscape determined by DFT.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization.nih.gov

For a hypothetical crystal of this compound, the most significant contributions to the Hirshfeld surface are expected from H···H, O···H, and C···H contacts, which is typical for organic molecules of this type. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface This table presents hypothetical data for illustrative purposes.

Contact TypeContribution (%)Description
H···H 45.5Represents van der Waals forces
O···H / H···O 22.8Indicates hydrogen bonding and close contacts
C···H / H···C 18.2Relates to C-H···π interactions and general contacts
N···H / H···N 9.5Highlights interactions involving the pyridine nitrogen
Other 4.0Includes C···C, C···O, etc.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characterization.mdpi.com

Natural Bond Orbital (NBO) analysis examines charge delocalization and hyperconjugative interactions within a molecule. It transforms the complex molecular wave function into a localized picture of chemical bonds and lone pairs. The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. researchgate.net

In this compound, significant interactions would include the delocalization of the lone pair electrons from the carbonyl oxygen (nO) and the pyridine nitrogen (nN) into the antibonding π* orbitals of the adjacent C=C and C=N bonds within the pyridine ring.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents hypothetical data for illustrative purposes.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(O) π(C-C)* (pyridine)5.8Hyperconjugation
n(N) π(C-C)* (pyridine)25.4Resonance within the pyridine ring
π(C-C) (pyridine)π(C-C)* (pyridine)20.1π-delocalization
σ(C-H) σ(C-C)*4.2Hyperconjugation

Theoretical Approaches to Structure-Activity Relationship (SAR) of Pyridyl Cyclopentanone Systems

The exploration of Structure-Activity Relationships (SAR) is a foundational element in medicinal chemistry and drug design. nih.gov It involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. For pyridyl cyclopentanone systems, such as this compound, theoretical and computational approaches provide powerful tools to predict the impact of structural modifications before undertaking complex synthesis.

The core structure, consisting of a cyclopentanone ring linked to a pyridine ring, offers multiple avenues for modification. Key structural features that are typically investigated in SAR studies include:

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position (e.g., 2-, 3-, or 4-pyridyl) can significantly alter the molecule's electronic properties, solubility, and ability to interact with biological targets. nih.gov Substituents on the pyridine ring can modulate lipophilicity, steric profile, and electronic distribution.

The Cyclopentanone Ring: The ketone group is a key feature, capable of forming hydrogen bonds. Modifications to this ring, such as adding substituents or altering its saturation, can influence the molecule's conformation and how it fits into a target's binding site.

The Linker: The single bond connecting the two rings allows for rotational flexibility. The relative orientation (dihedral angle) of the pyridine and cyclopentanone rings can be crucial for achieving the optimal conformation for biological activity.

Quantum chemical calculations can be employed to determine properties like electrostatic potential maps, which reveal the electron-rich and electron-poor regions of the molecule, guiding the design of interactions with protein targets. mdpi.com By analyzing these relationships, chemists can build predictive models that guide the synthesis of new analogs with potentially enhanced potency or selectivity. nih.govmdpi.com

Computational Docking Studies for Predictive Ligand-Target Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor or target), which is typically a protein. mdpi.com For this compound and its analogs, docking studies can elucidate how these compounds might interact with the active site of a specific enzyme or receptor, providing critical insights for drug design.

The docking process generally involves:

Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein are often obtained from crystallographic databases (PDB). The structure is prepared by adding hydrogen atoms and assigning appropriate protonation states. The 3D structure of the ligand, such as this compound, is generated and its energy is minimized to obtain a stable conformation. researchgate.net

Binding Site Identification: A binding pocket or active site on the target protein is defined. This is often based on the location of a known inhibitor or a co-crystallized ligand. mdpi.com

Conformational Sampling and Scoring: The docking algorithm systematically places the ligand into the defined binding site in various orientations and conformations. Each of these poses is then "scored" using a function that estimates the binding affinity, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. nih.gov

The results of a docking study can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the target's active site. For instance, the pyridine nitrogen of the pyridyl cyclopentanone scaffold might form a crucial hydrogen bond with a donor residue like a serine or threonine in the active site. mdpi.com This information is invaluable for understanding the SAR of a series of compounds and for designing new analogs with improved binding characteristics.

Table 1: Illustrative Docking Results for a Series of Pyridyl Cyclopentanone Analogs This table is a hypothetical representation of typical data from a docking study and is for illustrative purposes only.

Compound IDModificationPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
LEAD-01 This compound-7.5TYR-23, GLN-85Hydrogen Bond, Pi-Stacking
ANALOG-A 2-(Pyridin-4-yl)cyclopentan-1-one-6.8GLN-85Hydrogen Bond
ANALOG-B 2-(6-Methylpyridin-3-yl)cyclopentan-1-one-7.9TYR-23, GLN-85, LEU-112Hydrogen Bond, Pi-Stacking, Hydrophobic
ANALOG-C 2-(Pyridin-3-yl)cyclopentan-1-ol-5.4GLN-85Hydrogen Bond

Pharmacophore Modeling and Virtual Screening Strategies for Analog Design

Pharmacophore modeling is another powerful ligand-based drug design technique used when a set of active molecules is known, but the 3D structure of the biological target may not be. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. rsc.org

For the pyridyl cyclopentanone class, a pharmacophore model can be generated based on the structures of highly active analogs. The model would identify the critical features and their spatial relationships. For example, a model might include:

An aromatic ring feature (for the pyridine).

A hydrogen bond acceptor (for the pyridine nitrogen).

Another hydrogen bond acceptor (for the cyclopentanone oxygen).

A hydrophobic feature corresponding to the aliphatic cyclopentane (B165970) ring.

Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening . rsc.orgnih.gov In this process, large chemical databases containing millions of compounds are computationally searched to identify other molecules that match the pharmacophore model. The molecules identified, known as "hits," are structurally diverse compounds that are predicted to have the desired biological activity. These hits can then be acquired or synthesized for biological testing, accelerating the discovery of novel lead compounds. acs.org This strategy allows researchers to move beyond simple modifications of the initial scaffold and discover entirely new chemical classes with the same functional properties.

Table 2: Example of a Pharmacophore Model for a Pyridyl Cyclopentanone System This table is a hypothetical representation of a pharmacophore model's features.

Feature IDFeature TypeLocationRadius (Å)
Aro1 Aromatic RingPyridine Ring Centroid1.5
HBA1 Hydrogen Bond AcceptorPyridine Nitrogen1.0
HBA2 Hydrogen Bond AcceptorKetone Oxygen1.0
Hyd1 HydrophobicCyclopentane Ring Centroid1.8

This model can then be used to screen databases, yielding a list of potential new active compounds for further investigation.

Reaction Mechanisms and Reactivity Studies of 2 Pyridin 3 Yl Cyclopentan 1 One

Mechanistic Investigations of Synthetic Transformations Involving the 2-(Pyridin-3-yl)cyclopentan-1-one Core

The unique structural arrangement of this compound allows for a variety of mechanistically interesting transformations, including carbon-carbon bond activations, intramolecular cyclizations, and ring rearrangements.

The activation of typically inert carbon-carbon single bonds is a significant challenge in organic synthesis. nih.gov In cyclopentanone (B42830) systems, particularly those with a directing group, this process becomes more feasible. Research has shown that rhodium catalysts, in combination with N-heterocyclic carbene (NHC) ligands and aminopyridine co-catalysts, can effectively activate C-C bonds in cyclopentanones. nih.govnih.gov

The mechanism often involves the formation of an imine intermediate with a directing group, which then coordinates to the rhodium catalyst. nih.gov This coordination facilitates the oxidative addition of a C-C bond of the cyclopentanone ring to the metal center, forming a rhodacycle intermediate. nih.gov In the case of 3-aryl substituted cyclopentanones, the less strained C-C bond is typically activated, followed by an intramolecular C-H activation of the aryl group, leading to the synthesis of functionalized α-tetralones. nih.gov The choice of a bulky NHC ligand and a bulky aminopyridine co-catalyst can influence the site-selectivity of the C-C bond activation, favoring cleavage of the distal C1–C5 bond over the proximal C1–C2 bond. nih.gov This selectivity is attributed to steric repulsion between the aryl group and the ligands, which disfavors the rhodium insertion into the more sterically hindered proximal bond. nih.gov

The general pathways for C-C bond activation include β-carbon elimination and direct oxidative addition. wikipedia.org The latter is more direct but can be energetically unfavorable due to the breaking of a stable C-C bond to form two weaker metal-carbon bonds. wikipedia.org The driving force for these reactions can be the formation of stable metal complexes or aromatization. wikipedia.org

Intramolecular cyclization reactions involving the this compound core can lead to the formation of various fused heterocyclic systems. These reactions often proceed through the formation of an enolate or a related nucleophilic intermediate from the cyclopentanone ring, which then attacks an electrophilic site within the same molecule. youtube.com

For instance, intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base leads to the formation of substituted pyridin-2(1H)-ones. researchgate.net The stereochemical outcome of these cyclizations is influenced by the reaction conditions and the nature of the substituents. In 1,3-dipolar cycloaddition reactions, such as those involving azomethine ylides, the diastereoselectivity can be highly dependent on the substitution pattern of the reacting partners, leading to different ratios of exo- and endo-cycloadducts. nih.gov Computational studies, including DFT calculations, are often employed to understand the mechanistic pathways and the factors governing the observed stereoselectivity. nih.govmdpi.com

The formation of fused ring systems can also be achieved through tandem reactions, such as a Knoevenagel condensation followed by a ring-opening and intramolecular cyclization sequence. rsc.org The regioselectivity of cycloaddition reactions, for example in the synthesis of pyrrolo[1,2-b]pyridazines, is a critical aspect that determines the final structure of the product. nih.gov

Ring transformation reactions offer a pathway to convert the existing pyridyl and cyclopentanone rings into different heterocyclic or carbocyclic systems. These transformations can be initiated by nucleophilic attack on the pyridine (B92270) ring, especially when it is activated by quaternization. wur.nl For example, N-alkylpyrimidinium salts can undergo ring transformation into pyridine derivatives. wur.nl

The pyrimidine (B1678525) ring, which is structurally related to pyridine, can undergo ring contraction or transformation under the influence of nucleophiles. wur.nl The reactivity of the pyrimidine ring towards nucleophiles is enhanced by quaternization of one or both nitrogen atoms. wur.nl The reaction of nitropyridinium salts with ketones and amines can lead to the formation of indole (B1671886) derivatives, demonstrating a complex ring transformation process. clockss.org

While specific examples detailing the ring transformation of this compound itself are not prevalent in the provided search results, the principles governing the reactivity of the individual pyridine and cyclopentanone rings suggest the potential for such transformations. For instance, the cyclopentanone moiety could potentially undergo ring expansion or contraction reactions under appropriate conditions. organic-chemistry.org

Reactivity Profiles of the Cyclopentanone Ketone Functionality in this compound

The ketone group in the cyclopentanone ring is a key site for chemical reactions. wikipedia.orgnih.gov It can undergo a variety of transformations typical of ketones, including nucleophilic addition, reduction, and enolate formation.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols upon reduction or the addition of organometallic reagents. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various C-C bond-forming reactions, such as alkylation and aldol (B89426) condensation.

The cyclopentanone ring itself can be a precursor to other functional groups and ring systems. For example, it can be converted to cyclopentenone through various synthetic methods. wikipedia.org Cyclopentanone is a versatile intermediate in the synthesis of various compounds, including fragrances and pharmaceuticals. wikipedia.org

Reactivity of the Pyridine Nitrogen and Aromatic System in this compound

The pyridine ring in this compound possesses a nitrogen atom with a lone pair of electrons in an sp2 hybrid orbital. ijnrd.orgyoutube.com This lone pair is not involved in the aromatic system and is available for reactions with electrophiles and Lewis acids, making the pyridine nitrogen basic and nucleophilic. ijnrd.orgyoutube.comwikipedia.org

Reactions at the Pyridine Nitrogen:

Alkylation: The nitrogen atom can be readily alkylated by reacting with alkyl halides, forming pyridinium (B92312) salts. wikipedia.org This process increases the reactivity of the pyridine ring.

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using peracids. wikipedia.org

Reactivity of the Aromatic System: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This influences its susceptibility to electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) and typically occurs at the 3- and 5-positions under harsh conditions. nih.gov The presence of the electron-withdrawing nitrogen deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. youtube.comnih.gov

C-H Activation: The C-H bonds of the pyridine ring can be activated by transition metal complexes, often selectively at the 2-position, leading to the formation of organometallic intermediates that can be further functionalized. rsc.org

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The presence of a stereocenter at the C2 position of the cyclopentanone ring introduces the element of stereochemistry into the reactions of this compound. Controlling the stereochemical outcome of reactions at or adjacent to this center is a key challenge and opportunity in the synthesis of stereochemically defined molecules.

The diastereoselectivity of reactions is often influenced by the steric and electronic properties of the substituents on both the cyclopentanone and pyridine rings. For example, in C-C bond activation reactions of 3-aryl-substituted cyclopentanones, the use of bulky ligands can direct the regioselectivity of the bond cleavage. nih.gov

In 1,3-dipolar cycloaddition reactions, the approach of the dipole to the dipolarophile can occur from two different faces, leading to the formation of diastereomeric products (exo and endo). nih.gov The ratio of these diastereomers is dependent on the specific reactants and reaction conditions. nih.gov Computational studies can provide insight into the transition state energies for the different pathways, helping to rationalize the observed diastereoselectivity. nih.govresearchgate.net

The formation of all-carbon quaternary stereocenters with high enantioselectivity and excellent diastereoselectivity has been achieved in the reductive amination of 2,2-disubstituted 1,3-cyclopentanediones. organic-chemistry.org While not directly involving this compound, this demonstrates the potential for achieving high levels of stereocontrol in reactions of substituted cyclopentanone systems.

Elucidation of Catalytic Cycles for Metal-Mediated Transformations involving this compound Precursors

The synthesis of this compound and its derivatives often relies on metal-mediated transformations that couple a pyridine moiety with a cyclopentanone or cyclopentenone precursor. The elucidation of the catalytic cycles governing these reactions is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. While specific studies focusing exclusively on the catalytic cycle for the formation of this compound are not extensively documented, plausible mechanisms can be inferred from well-established metal-catalyzed reactions involving similar substrates. The following sections detail proposed catalytic cycles for palladium- and rhodium-mediated transformations, drawing upon mechanistic studies of related reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for the formation of carbon-carbon bonds. A likely route to this compound involves the coupling of a pyridine precursor, such as 3-halopyridine or pyridin-3-ylboronic acid, with a cyclopentenone derivative.

One plausible pathway is a palladium-catalyzed conjugate addition of a pyridyl group to cyclopent-2-en-1-one. The catalytic cycle for such a transformation, analogous to the Hayashi-Miyaura reaction, is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of a 3-halopyridine to the Pd(0) complex, forming a pyridyl-palladium(II) intermediate. Subsequent coordination of cyclopent-2-en-1-one and migratory insertion of the double bond into the pyridyl-palladium bond generates a palladium enolate. The final step is protonolysis or hydrolysis to release the this compound product and regenerate the active palladium catalyst.

Recent advancements in palladium catalysis have highlighted the role of specialized ligands in promoting challenging coupling reactions. For instance, pyridine-based ligands have been shown to be effective in various C-H functionalization reactions. nih.gov In the context of synthesizing this compound, a bifunctional ligand could facilitate the deprotonation of a cyclopentanone precursor to form a palladium enolate, which then undergoes reductive elimination with a coordinated pyridyl group.

Another relevant palladium-catalyzed approach is the formal [3+2]-cycloaddition, which can be used to construct highly substituted cyclopentane (B165970) rings. nih.gov While this method typically involves vinyl cyclopropanes, the underlying principles of palladium-mediated bond formation are applicable. nih.gov Mechanistic studies of intramolecular [3+2] cycloadditions of alkenylidenecyclopropanes have shown that the reaction likely proceeds through the oxidative addition of Pd(0) to form a palladacyclobutane intermediate. rsc.org The evolution of this intermediate dictates the stereochemical outcome of the reaction. rsc.org

The table below summarizes key aspects of a proposed palladium-catalyzed conjugate addition for the synthesis of this compound.

Catalytic Cycle Step Description Key Intermediates Factors Influencing the Step
Catalyst Activation Reduction of Pd(II) precatalyst to active Pd(0) species.Pd(0) complexReducing agent, ligands
Oxidative Addition Addition of 3-halopyridine to the Pd(0) complex.Pyridyl-palladium(II) halideNature of the halide, solvent
Coordination Coordination of cyclopent-2-en-1-one to the palladium center.Pyridyl-palladium(II)-cyclopentenone complexLigand sterics and electronics
Migratory Insertion Insertion of the cyclopentenone double bond into the pyridyl-palladium bond.Palladium enolateTemperature, electronic nature of the pyridine ring
Product Release Protonolysis or hydrolysis of the palladium enolate.This compoundPresence of a proton source
Catalyst Regeneration Reformation of the active Pd(0) catalyst.Pd(0) complexBase, reaction conditions

Rhodium-Catalyzed Conjugate Addition

Rhodium catalysts offer an alternative and often complementary approach to palladium for conjugate additions. The rhodium-catalyzed asymmetric arylation of α,β-unsaturated carbonyl compounds with arylboronic acids is a well-established method. acs.org However, the use of heteroarylboronic acids, such as pyridylboronic acids, can be challenging due to competing side reactions. acs.org

A proposed catalytic cycle for the rhodium-catalyzed conjugate addition of pyridin-3-ylboronic acid to cyclopent-2-en-1-one begins with the reaction of a rhodium(I) precursor with the boronic acid. This step is often facilitated by a base, leading to a pyridyl-rhodium(I) species. Coordination of cyclopent-2-en-1-one to this intermediate is followed by migratory insertion of the pyridyl group to form a rhodium(I) enolate. Subsequent protonolysis releases the desired this compound product and regenerates the active rhodium catalyst.

The success of this reaction is highly dependent on the choice of ligand and solvent. acs.org Bifunctional diene ligands have been shown to enhance both the reactivity and enantioselectivity in rhodium-catalyzed pyridylation reactions. acs.org The use of an alcohol as a solvent can also be crucial in suppressing protodeboronation of the pyridylboronic acid. acs.org

In a related context, rhodium(I)-catalyzed [3+2] cycloaddition reactions of cyclopropenones and alkynes provide an efficient route to cyclopentadienones. organic-chemistry.org This highlights the capability of rhodium catalysts to facilitate the formation of five-membered rings. organic-chemistry.org Mechanistic investigations into rhodium-catalyzed [5+2+1] cycloadditions have revealed that the active catalytic species is monomeric, and the turnover-limiting step is often the initial cleavage of a strained ring, such as a cyclopropane. nih.gov

The following table outlines the proposed catalytic cycle for the rhodium-catalyzed conjugate addition of pyridin-3-ylboronic acid.

Catalytic Cycle Step Description Key Intermediates Factors Influencing the Step
Transmetalation Transfer of the pyridyl group from boron to the rhodium(I) center.Pyridyl-rhodium(I) speciesBase, solvent, ligand
Coordination Coordination of cyclopent-2-en-1-one to the pyridyl-rhodium(I) complex.Pyridyl-rhodium(I)-cyclopentenone complexLigand design
Migratory Insertion 1,4-addition of the pyridyl group to the coordinated enone.Rhodium(I) enolateElectronic properties of the enone and pyridyl group
Protonolysis Protonation of the rhodium enolate to release the product.This compoundProton source (e.g., alcohol solvent)
Catalyst Regeneration Reformation of the active rhodium species for the next catalytic cycle.Rhodium(I) complexReaction conditions

Synthesis and Exploration of Analogs and Derivatives of 2 Pyridin 3 Yl Cyclopentan 1 One

Structural Modifications of the Cyclopentanone (B42830) Ring in 2-(Pyridin-3-yl)cyclopentan-1-one Derivatives

Modifications to the cyclopentanone ring of this compound derivatives are crucial for fine-tuning the molecule's steric and electronic properties. These modifications can significantly impact chemical reactivity and biological activity.

Substituent Effects on Chemical Reactivity and Electronic Structure

The introduction of substituents onto the cyclopentanone ring can profoundly influence the chemical reactivity and electronic properties of this compound derivatives. The nature and position of these substituents dictate their effect. Electron-donating groups, for instance, can increase the electron density on the ring, potentially affecting the reactivity of the carbonyl group. Conversely, electron-withdrawing groups can decrease electron density, influencing reactions at the alpha-carbon.

The acidity of the protons alpha to the carbonyl group is particularly sensitive to substituent effects. Electron-withdrawing substituents enhance the acidity, facilitating enolate formation and subsequent reactions. The stereochemistry of the substituents also plays a critical role, influencing the conformational preferences of the cyclopentanone ring and thereby affecting how the molecule interacts with other reagents or biological targets.

The electronic character of the substituents also has a significant impact on the bond lengths and bond strengths within the molecule. For example, the presence of more s character in hybrid orbitals leads to shorter and stronger bonds. ncert.nic.in The electronegativity of carbon atoms is also affected by hybridization, with a greater s character resulting in higher electronegativity. ncert.nic.in Research on benzo-1,2-dithiolan-3-one 1-oxides has shown that reducing the electron density at the para position or placing substituents with lone pair electrons ortho to the reaction center facilitates certain reactions. nih.gov These findings highlight how both through-space and through-bond effects of substituents can alter the reactivity of cyclic compounds. nih.gov

Ring Expansion and Contraction Methodologies Applied to Cyclopentanone Frameworks

Ring expansion and contraction reactions offer powerful strategies for transforming the cyclopentanone framework into other cyclic systems, such as cyclobutanes or cyclohexanones. These transformations can lead to novel molecular architectures with distinct properties.

One common method for ring expansion involves a pinacol-type rearrangement, such as the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction typically proceeds through the formation of a carbocation intermediate, which then undergoes a 1,2-shift, leading to an expanded ring. For instance, treatment of a 2-aminoalkyl-substituted cyclopentanol (B49286) with nitrous acid can induce a ring expansion to a cyclohexanone. The Demyanov ring contraction and expansion involves the diazotization of aminocyclobutanes and aminocyclopropanes, leading to rearrangements and the formation of different ring sizes. wikipedia.org

Ring contraction can be achieved through various methods, including the Favorskii rearrangement and carbenoid-mediated reactions. wikipedia.org The Favorskii rearrangement of α-halocyclohexanones, for example, can yield cyclopentanecarboxylic acid derivatives. The Arndt–Eistert reaction, when applied to cyclic α-diazoketones, results in a Wolff rearrangement to produce a ring-contracted ester. wikipedia.org The biosynthesis of Xenovulene A showcases a unique biological pathway where a C-methylated phenolic precursor undergoes ring expansion to a tropolone, followed by two successive ring contractions to form a cyclopentenone moiety. rsc.org

The choice of methodology depends on the desired outcome and the specific substituents present on the cyclopentanone ring. These reactions are often sensitive to steric and electronic factors, requiring careful optimization of reaction conditions. The ability to perform these transformations allows for the generation of a diverse range of cyclic structures from a common cyclopentanone precursor.

Diversification of the Pyridine (B92270) Moiety in this compound Analogs

The pyridine ring is a key component of the this compound scaffold, and its modification is a primary strategy for creating analogs with altered properties.

Synthesis and Investigation of Positional Isomers (e.g., 2-pyridyl, 4-pyridyl)

The position of the nitrogen atom within the pyridine ring significantly influences the electronic distribution and steric hindrance of the molecule. Synthesizing positional isomers, such as 2-(pyridin-2-yl)cyclopentan-1-one (B1621398) and 2-(pyridin-4-yl)cyclopentan-1-one, allows for a systematic investigation of these effects.

The synthesis of these isomers often involves the coupling of a cyclopentanone enolate or its equivalent with the corresponding halopyridine. For example, the reaction of a cyclopentanone enolate with 2-chloropyridine (B119429) or 4-chloropyridine (B1293800) can yield the desired positional isomers. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are also powerful tools for this purpose. These reactions typically involve the coupling of a pyridylboronic acid or a pyridylzinc reagent with a suitable cyclopentanone derivative.

The investigation of these positional isomers reveals differences in their chemical reactivity and physical properties. For example, the basicity of the pyridine nitrogen varies with its position, which can affect the molecule's ability to form hydrogen bonds or coordinate to metal ions. The steric environment around the nitrogen atom also changes, which can impact intermolecular interactions.

Exploration of Substituted Pyridines and Other Heteroaryl Analogs

Introducing substituents onto the pyridine ring provides another avenue for diversifying the this compound scaffold. A wide range of substituents, including alkyl, alkoxy, halogen, and amino groups, can be incorporated using various synthetic methods. nih.govnih.gov These substituents can modulate the electronic properties of the pyridine ring, influencing its reactivity and interactions with other molecules. researchgate.net

The synthesis of substituted pyridine analogs often utilizes multi-component reactions or transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com For example, a Suzuki-Miyaura coupling reaction can be used to introduce various aryl or heteroaryl groups at different positions on the pyridine ring. mdpi.com The synthesis of multi-substituted pyridines can also be achieved from ylidenemalononitriles under mild, solvent-free conditions. nih.govrsc.org

Furthermore, replacing the pyridine ring with other heteroaryl systems can lead to significant changes in the molecule's properties. Heterocycles such as pyrimidine (B1678525), pyrazine, thiazole, and imidazole (B134444) can be incorporated to create a diverse library of analogs. The synthesis of these heteroaryl analogs often follows similar strategies to those used for substituted pyridines, involving the coupling of the heteroaryl moiety with the cyclopentanone ring. The choice of heteroaryl ring can have a profound impact on the molecule's biological activity and material properties. For instance, the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has been explored for their potential as Hsp90 inhibitors. nih.gov

Fusion of the this compound Scaffold with Other Ring Systems

Fusing the this compound scaffold with other ring systems creates rigid, polycyclic structures with unique three-dimensional shapes. These fused systems can exhibit novel chemical and physical properties due to the conformational constraints imposed by the fused rings.

The synthesis of such fused systems often involves intramolecular cyclization reactions. For example, a suitably functionalized this compound derivative can undergo an intramolecular aldol (B89426) condensation or a Michael addition to form a new ring fused to the cyclopentanone. The aza-Piancatelli rearrangement provides a method to prepare cyclopentenone derivatives that can serve as precursors for fused systems. orgsyn.org

Another approach involves the use of cycloaddition reactions. For instance, a [3+2] cycloaddition reaction between an in situ-generated heteroaromatic N-ylide and an electron-deficient olefin can lead to the formation of fused polyheterocyclic compounds. mdpi.com The synthesis of fused heterocyclic systems can also be achieved from 2-aryl-1,2,3,4-tetrahydroquinolines. researchgate.net

The resulting fused structures can have applications in various fields. For example, fused heterocyclic systems are often found in natural products and pharmaceutically active compounds. ekb.eg The rigid framework of these molecules can lead to high binding affinity and selectivity for biological targets.

Synthesis and Characterization of Derivatives with Spiro Centers Incorporating the Cyclopentanone Ring

The cyclopentanone ring of this compound serves as a versatile scaffold for the construction of spirocyclic systems. Various synthetic strategies can be employed to introduce a spiro center at the C1 or C2 position of the cyclopentanone moiety.

One prominent approach involves multicomponent reactions, which offer an efficient pathway to complex molecules in a single step. For instance, a one-pot, three-component reaction involving an arylamine, isatin (B1672199), and a cyclic 1,3-dione, such as cyclopentane-1,3-dione, has been shown to yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org This methodology could be adapted for the synthesis of spiro compounds derived from this compound. The reaction proceeds in acetic acid at room temperature, highlighting its operational simplicity. beilstein-journals.org The structures of these spiro compounds are typically characterized using a combination of spectroscopic techniques, including ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. beilstein-journals.org Single-crystal X-ray diffraction provides definitive structural confirmation. beilstein-journals.org

Another strategy for creating spiro compounds from a cyclopentanone precursor is through condensation reactions followed by cyclization. For example, the condensation of isatin with two equivalents of cyclopentane-1,3-dione can produce 3,3-bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindole derivatives in high yields. beilstein-journals.org This suggests that the ketone functionality of this compound could be exploited to react with various nucleophiles to form intermediates that can subsequently cyclize to form spiro structures.

The synthesis of spiro-pyrrolidine derivatives attached to a cyclopentane (B165970) ring can be achieved via [3+2] cycloaddition reactions. nih.gov This involves the reaction of an exocyclic alkene derived from the cyclopentanone with an in situ generated azomethine ylide. nih.gov Such reactions can exhibit good yields and diastereoselectivity, providing a route to complex spiro-heterocyclic systems. nih.gov

The characterization of these spiro derivatives is crucial for confirming their structure and stereochemistry. In addition to the standard spectroscopic methods, two-dimensional NMR techniques are often employed to elucidate the connectivity and spatial relationships of the atoms within the spirocyclic framework.

Spiro Compound Type General Synthetic Approach Key Reactants Potential Application to this compound
Spiro[dihydropyridine-oxindole]Three-component reactionArylamine, Isatin, Cyclopentane-1,3-dioneThe cyclopentanone moiety could potentially react in a similar multicomponent fashion.
3,3-bis(cyclopentenyl)oxindoleCondensationIsatin, Cyclopentane-1,3-dioneThe ketone of the title compound could undergo condensation with suitable partners.
Spiro-pyrrolidine[3+2] CycloadditionExocyclic alkene derivative, Azomethine ylideAn exocyclic double bond could be introduced at the 2-position to act as a dipolarophile.
Spiro-1,3-thiazolidin-4-oneTwo-step synthesisα,β-Unsaturated ketone, Aniline, Mercaptoacetic acidThe title compound could be converted to an α,β-unsaturated ketone to undergo this reaction sequence. beilstein-journals.org

Systematic Exploration of Chiral Analogs and Stereoisomers of this compound

The presence of a stereocenter at the C2 position of this compound makes it a chiral molecule. The systematic exploration of its enantiomers and diastereomers is essential for understanding their differential biological activities and chemical properties. This exploration involves the development of enantioselective and diastereoselective synthetic methods.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For pyridine-containing molecules, strategies have been developed for the asymmetric functionalization of the pyridine ring. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative, which yields 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov While this method targets the pyridine ring, similar principles of transition-metal-catalyzed asymmetric synthesis could be applied to the cyclopentanone ring of the title compound. For instance, an asymmetric α-arylation could be envisioned to introduce the pyridin-3-yl group enantioselectively.

Diastereoselective synthesis becomes relevant when introducing a second stereocenter into the molecule, leading to the formation of diastereomers. Cycloaddition reactions are powerful tools for creating multiple stereocenters with high diastereoselectivity. For example, 1,3-dipolar cycloadditions have been used to synthesize cyclopentanoids with isoxazoline (B3343090) and hydantoin (B18101) substituents in a diastereoselective manner. nih.gov The reaction of a cyclopentene (B43876) derivative with a nitrile oxide can lead to the formation of a spiro[cyclopenta[d]isoxazole-4',5-imidazolindine] heterocycle with controlled stereochemistry. nih.gov

The synthesis of chiral spiro-pyrrolidine tethered indenoquinoxaline hybrids has been achieved through a multicomponent reaction involving L-phenylalanine as a chiral source, demonstrating the use of chiral auxiliaries to induce stereoselectivity. rsc.org Similarly, chiral squaramide catalysts have been employed in formal [3+2] cycloaddition reactions to produce spirocyclic compounds with good diastereo- and enantioselectivity. rsc.org

The exploration of chiral analogs can also involve the synthesis of derivatives with modified pyridine or cyclopentanone rings, where the stereochemistry is systematically varied. The biological evaluation of these stereoisomers is crucial, as often only one isomer exhibits the desired activity.

Stereoselective Approach General Method Key Features Potential Application to this compound
Enantioselective SynthesisCatalytic Asymmetric SynthesisUse of chiral catalysts (e.g., Rh-based) to control the formation of a single enantiomer. nih.govAsymmetric α-arylation of a cyclopentanone precursor.
Diastereoselective Synthesis1,3-Dipolar CycloadditionFormation of multiple stereocenters with predictable relative stereochemistry. nih.govReaction of a chiral cyclopentene derivative derived from the title compound.
Chiral Auxiliary Mediated SynthesisUse of a chiral molecule to direct the stereochemical outcome of a reaction. rsc.orgThe chiral auxiliary is typically removed after the reaction.Incorporating a chiral amine or alcohol to form a chiral enamine or ketal intermediate.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer.High enantioselectivity under mild reaction conditions.Kinetic resolution of a racemic mixture of the title compound or its derivatives.

Conclusion and Future Directions in 2 Pyridin 3 Yl Cyclopentan 1 One Research

Summary of Key Academic Contributions

Currently, dedicated academic publications focusing solely on the synthesis, characterization, and application of 2-(Pyridin-3-yl)cyclopentan-1-one are limited. The compound is commercially available, as indicated by its listing in chemical supplier catalogs with the CAS Number 124034-96-4. sigmaaldrich.com This availability suggests that while it may be utilized as a building block or intermediate in broader synthetic campaigns, it has not yet been the central subject of extensive academic investigation. The primary contributions to the understanding of this compound are therefore foundational, resting on the vast body of literature concerning pyridine (B92270) chemistry and the synthesis of related ketone derivatives. The IUPAC name for this compound is 2-(3-pyridinyl)cyclopentanone. sigmaaldrich.com

Identification of Promising Avenues for Novel Synthetic Methodologies

The synthesis of this compound and its analogs presents an opportunity for the application and development of novel synthetic strategies. Drawing inspiration from the synthesis of other pyridine and cyclopentanone (B42830) derivatives, several promising avenues can be identified:

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura or Negishi reactions, could be explored for the direct coupling of a 3-halopyridine with a cyclopentanone enolate or a related cyclopentenyl precursor. The development of efficient catalytic systems for such transformations would be a valuable contribution.

Aza-Piancatelli Rearrangement: The aza-Piancatelli rearrangement offers a powerful method for the synthesis of 4-aminocyclopentenones. orgsyn.org Investigating the possibility of adapting this rearrangement, perhaps by using a furan-substituted precursor that could be subsequently converted to the pyridine ring, could provide a novel and stereoselective route to analogs of this compound.

Multi-component Reactions: The efficiency of multi-component reactions in generating molecular complexity from simple starting materials makes them an attractive option. Designing a convergent synthesis where a pyridine-containing starting material, a cyclopentanone precursor, and other reactants assemble to form the target molecule in a single step would be a significant advancement. Research into the synthesis of other pyridine-containing heterocycles has demonstrated the utility of this approach. mdpi.com

Cyclization Strategies: The formation of the cyclopentanone ring onto a pre-functionalized pyridine scaffold, or vice versa, represents a viable synthetic strategy. This could involve intramolecular condensation or cyclization reactions of appropriately designed linear precursors. Various cyclization methods have been successfully employed for the synthesis of diverse pyridine analogs. ijpsonline.com

A summary of potential synthetic approaches is presented in the table below.

Synthetic ApproachDescriptionPotential Starting Materials
Cross-Coupling ReactionsCatalytic coupling of a pyridine and a cyclopentanone component.3-Halopyridines, Cyclopentanone enolates/enol ethers
Aza-Piancatelli RearrangementRearrangement of a furfuryl alcohol with an amine to form a 4-aminocyclopentenone.Furan-2-yl(pyridin-3-yl)methanol, Amines
Multi-component ReactionsOne-pot reaction combining multiple starting materials to build the final structure.Pyridine carboxaldehydes, Cyclopentanone, Amines, etc.
Intramolecular CyclizationCyclization of a linear precursor containing both pyridine and cyclopentanone functionalities.Substituted pimelic acid or ester derivatives with a pyridine moiety.

Opportunities for Advanced Spectroscopic and Computational Investigations

The structural and electronic properties of this compound remain largely unexplored. Advanced spectroscopic and computational studies would provide fundamental insights into this molecule.

Spectroscopic Characterization: A comprehensive spectroscopic analysis, including advanced NMR techniques (such as 2D-NMR), high-resolution mass spectrometry, and infrared spectroscopy, would be invaluable for unambiguously confirming its structure and providing a benchmark for future studies. nih.gov X-ray crystallography would offer definitive information on its solid-state conformation and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to investigate the molecule's conformational landscape, electronic structure, and reactivity. ncert.nic.in Such studies could predict the most stable conformers, the nature of the frontier molecular orbitals, and potential sites for electrophilic and nucleophilic attack. This information would be instrumental in understanding its chemical behavior and in designing new reactions. For instance, computational studies on related dithiohydantoin complexes have successfully elucidated their geometric and electronic structures. bas.bg

The following table outlines key parameters that could be determined through a combined spectroscopic and computational approach.

ParameterExperimental TechniqueComputational Method
3D Molecular StructureX-ray CrystallographyDFT Geometry Optimization
Conformational AnalysisTemperature-dependent NMRPotential Energy Surface Scan
Vibrational FrequenciesInfrared & Raman SpectroscopyDFT Frequency Calculation
Electronic TransitionsUV-Vis SpectroscopyTime-Dependent DFT (TD-DFT)
NMR Chemical Shifts¹H and ¹³C NMR SpectroscopyGIAO-DFT Calculations

Strategic Design and Targeted Synthesis of Analogs for Specific Mechanistic or Theoretical Elucidation

The scaffold of this compound is a versatile platform for the design and synthesis of analogs aimed at probing specific biological or chemical questions.

Probing Biological Activity: The pyridine ring is a well-known pharmacophore present in numerous drugs. mdpi.comnih.gov The synthesis of analogs with systematic variations in substitution on both the pyridine and cyclopentanone rings could lead to the discovery of novel bioactive compounds. For example, derivatives could be designed as potential kinase inhibitors or to target other enzyme classes where the pyridine moiety can act as a key binding element. The design of arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors serves as a relevant example of this strategy. mdpi.com

Mechanistic Probes: Isotopically labeled analogs of this compound could be synthesized to serve as mechanistic probes in chemical reactions or biological pathways. For instance, deuterium (B1214612) or carbon-13 labeling would allow for the elucidation of reaction mechanisms using kinetic isotope effects or NMR spectroscopy.

Theoretical Model Systems: The relative simplicity of the this compound structure makes it an excellent candidate for use as a model system to study fundamental chemical principles, such as the electronic interactions between an aromatic heterocycle and a carbonyl group, or the influence of the pyridine nitrogen on the enolization of the cyclopentanone ring.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Pyridin-3-yl)cyclopentan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization or functionalization strategies. For example, analogous cyclopentanone derivatives are synthesized via hydrolysis of ester precursors (e.g., ethyl 2-(6-carbethoxyhexyl)-1-cyclopentanone-2-carboxylate) under controlled acidic or basic conditions . Optimization may include adjusting reaction temperature (e.g., 110–143°C for decarboxylation steps), solvent polarity, and catalyst selection. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ spectroscopy ensures intermediate stability and product purity.

Q. How can NMR spectroscopy and X-ray crystallography validate the structure of this compound?

  • NMR : The ¹H NMR spectrum of related cyclopentanone derivatives (e.g., 2-(4-acetylphenyl)cyclopentan-1-one) shows characteristic downfield shifts for carbonyl-adjacent protons (δ ~2.0–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) . Integration ratios and coupling constants confirm substituent positions.
  • X-ray crystallography : Programs like SHELX are critical for refining crystal structures. SHELXL leverages least-squares algorithms to optimize atomic coordinates, thermal parameters, and hydrogen bonding networks . For example, a 0.035 R-factor (indicative of high precision) was achieved for a structurally similar ketone derivative using single-crystal X-ray data .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in crystallographic data (e.g., anomalous thermal motion or bond-length outliers) require iterative refinement using tools like SHELX. Key steps include:

  • Validating hydrogen atom placement via riding models or neutron diffraction.
  • Applying restraints to geometrically strained moieties (e.g., cyclopentanone rings) to prevent overfitting .
  • Cross-validating with spectroscopic data (e.g., ensuring NMR-derived substituent positions align with X-ray torsion angles) .

Q. What methodologies are used to analyze hydrogen bonding patterns in this compound crystals?

Graph set analysis (GSA) is a systematic approach to classify hydrogen bonds (H-bonds) into motifs like chains (C), rings (R), or self-assembled dimers (D). For cyclopentanone derivatives:

  • Directionality : The pyridinyl nitrogen may act as an H-bond acceptor, forming C(6) chains with hydroxyl or amine donors.
  • Geometric parameters : Etter’s rules prioritize short H-bond distances (<2.5 Å) and linear angles (>150°) to identify dominant interactions .
  • Software tools : SHELXPRO and Mercury visualize H-bond networks, while CCDC databases provide comparative motif statistics .

Q. How can reaction yields for this compound derivatives be improved in multi-step syntheses?

  • Intermediate stabilization : Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent side reactions during cyclization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity in cross-coupling steps.
  • Workflow integration : Automated purification systems (e.g., flash chromatography with gradient elution) recover >90% of intermediates, as demonstrated in ester hydrolysis workflows .

Methodological Notes

  • Safety : Refer to SDS guidelines for handling pyridinyl ketones, including P95 respirators and nitrile gloves, due to potential acute toxicity .
  • Data validation : Cross-check computational properties (e.g., logP, PSA) with experimental results to identify synthesis bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.